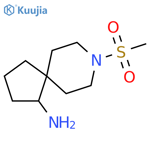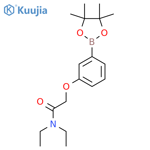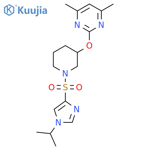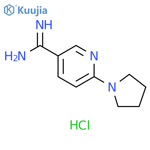Standard Substances
Standard Reagents are essential tools for accurate and reliable chemical analysis, research, and quality control processes. These reagents are typically pure or highly purified substances with well-defined properties that are used as a reference point in laboratory procedures. They play a crucial role in calibrating analytical instruments, validating methods, and ensuring consistency across different experiments. Standard reagents can be classified into various categories based on their application, such as biochemical standards, organic standards, and inorganic standards. Each category serves specific purposes, providing researchers with the precise tools necessary for their work. These reagents are supplied in a variety of forms, including solid powders, liquids, and solutions, to meet different experimental requirements. Their purity levels range from 98% up to analytical grade or higher, ensuring minimal impurities that could affect results. In summary, standard reagents are indispensable in maintaining high standards of accuracy and reliability in chemical analysis and research.
Standard reagents are critical components for precise and reliable chemical analysis, research, and quality control procedures. They consist of pure or highly purified substances with well-defined properties used as reference points in laboratory experiments. These reagents ensure accurate measurements by calibrating analytical instruments and validating methods. Classified into categories such as biochemical, organic, and inorganic standards, they are available in various forms like powders, liquids, and solutions, suitable for different applications. High purity levels (98% to analytical grade) guarantee minimal impurities affecting results, making them essential tools in maintaining high analytical standards.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
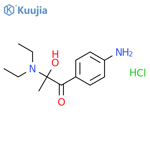 |
Procaine hydrochloride | 51-05-8 | C13H20N2O2 |
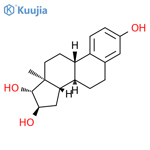 |
Estriol | 50-27-1 | C18H24O3 |
 |
tert-Pentyl Methyl Ether | 994-05-8 | C6H14O |
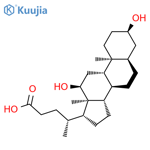 |
Deoxycholic acid | 83-44-3 | C24H40O4 |
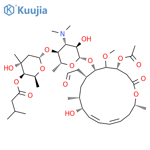 |
josamycin | 16846-24-5 | C42H69NO15 |
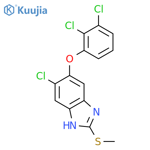 |
Triclabendazole | 68786-66-3 | C14H9Cl3N2OS |
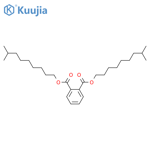 |
Diisodecyl Phthalate (mixture of branched chain isomers) | 26761-40-0 | C28H46O4 |
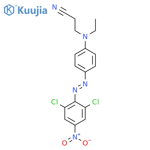 |
Disperse Orange 37 | 13301-61-6 | C17H15CL2N5O2 |
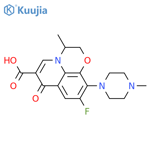 |
Ofloxacin | 82419-36-1 | C18H20FN3O4 |
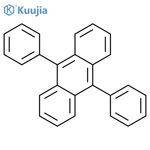 |
9,10-Diphenylanthracene | 1499-10-1 | C26H18 |
関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
